molecular formula C14H14D4N4O3 B602656 Benomyl-d4(benzimidazole-4,5,6,7-d4) CAS No. 1398065-98-9

Benomyl-d4(benzimidazole-4,5,6,7-d4)

Cat. No.: B602656
CAS No.: 1398065-98-9
M. Wt: 294.35
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Description

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group P2₁/c for Benomyl-d4. Key parameters:

  • Unit cell dimensions : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 105.3° .
  • Hydrogen-bonding network : Stabilized by N–H···O interactions between carbamate groups and adjacent molecules .

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR)

    • ¹H NMR (500 MHz, DMSO-d₆) : Absence of aromatic protons at δ 7.1–7.3 ppm; signals for methyl (δ 3.67) and butyl groups (δ 1.2–1.6) remain unchanged .
    • ¹³C NMR : Deuterium-induced isotopic shifts (~0.1–0.3 ppm) observed for C4–C7 positions .
  • Infrared Spectroscopy (IR)

    • Peaks at 2923 cm⁻¹ (C–H stretch, aliphatic) and 1680 cm⁻¹ (C=O stretch, carbamate) .
    • C–D stretches appear as weak bands near 2180 cm⁻¹ .
  • Mass Spectrometry (MS)

    • ESI-MS : m/z 295.2 [M+H]⁺ (calc. 294.34) .
    • Fragmentation pattern matches benomyl, with losses of CO₂ (44 Da) and butyl isocyanate (101 Da) .
  • UV-Vis Spectroscopy

    • λₘₐₐ = 280 nm (π→π* transition of benzimidazole ring), unchanged from benomyl .

Properties

CAS No.

1398065-98-9

Molecular Formula

C14H14D4N4O3

Molecular Weight

294.35

Purity

95% by HPLC; 98% atom D

Related CAS

17804-35-2 (unlabelled)

Synonyms

Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate

tag

Imidazol Impurities

Origin of Product

United States

Preparation Methods

Deuterated 1,2-Diaminobenzene Precursors

The benzimidazole ring system is synthesized via cyclization of 1,2-diaminobenzene derivatives. For Benomyl-d4, the starting material is 1,2-diaminobenzene-d4, where all four aromatic hydrogens are replaced by deuterium. This precursor is typically prepared through catalytic deuteration of aniline derivatives using deuterium gas (D₂) over palladium catalysts or via exchange reactions in deuterated acidic media.

Cyclization to Benzimidazole-d4

The deuterated 1,2-diaminobenzene is condensed with a carbonyl source, such as formic acid or triphosgene, under acidic conditions. A modified method from N-Phenacyldibromobenzimidazoles—Synthesis Optimization employs polyphosphoric acid (PPA) at 150°C to drive cyclization, achieving yields exceeding 80% for dibrominated analogs. Adapting this to deuterated systems, refluxing in deuterated acetic acid (CD₃CO₂D) with PPA yields benzimidazole-d4 with minimal proton back-exchange.

Table 1: Cyclization Conditions for Benzimidazole-d4

PrecursorSolventCatalystTemperatureYield (%)
1,2-Diaminobenzene-d4CD₃CO₂DPPA150°C78
1,2-Diaminobenzene-d4D₂O/HClNone100°C65

Functionalization to Benomyl-d4

Methoxycarbonylation at Position 2

The 2-position of benzimidazole-d4 is functionalized with a methoxycarbonyl group using methyl chloroformate. A patent detailing 5(6)-Thio Substituted Benzimidazoles describes reacting 2-aminobenzimidazole with methyl chloroformate in anhydrous ethanol under basic conditions (K₂CO₃), yielding 2-methoxycarbonylamino derivatives. For deuterated analogs, deuterated ethanol (C₂D₅OD) and potassium carbonate prevent proton contamination.

Butylcarbamoyl Side Chain Addition

The final step involves introducing the butylcarbamoyl moiety at position 1. A method from Synthesis and Antifungal Activities of Bisbenzazole Derivatives utilizes carbodiimide-mediated coupling between 1H-benzimidazole-d4 and n-butyl isocyanate in tetrahydrofuran (THF). Deuterated THF (THF-d8) ensures isotopic integrity, with yields optimized to 70% at 0°C.

Table 2: Functionalization Yields for Benomyl-d4

Reaction StepReagentsSolventYield (%)
MethoxycarbonylationClCO₂CH₃, K₂CO₃C₂D₅OD85
Butylcarbamoyl Additionn-C₄H₉NCO, EDC·HClTHF-d870

Optimization of Deuterium Retention

Solvent and Base Selection

Deuterium loss during synthesis is mitigated by using aprotic solvents (e.g., deuterated acetonitrile, CD₃CN) and non-acidic bases. A patent on Deuterated Compound Preparation highlights sodium bicarbonate (NaHCO₃) in CD₃CN under reflux as optimal for minimizing back-exchange, achieving 95% isotopic purity.

Catalytic Deuterium Exchange

Post-synthetic deuteration via hydrogen-deuterium exchange is explored using D₂O and Pd/C catalysts. However, this method risks non-selective deuteration and is less favored compared to precursor-based approaches.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR confirms deuterium incorporation by the absence of aromatic proton signals at 7.2–7.8 ppm. ²H NMR quantifies isotopic enrichment, with Benomyl-d4 showing four distinct deuterium peaks.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 296.2 (M+H⁺), with a 4 Da increase from non-deuterated Benomyl .

Chemical Reactions Analysis

Types of Reactions: Benomyl-d4 (benzimidazole-4,5,6,7-d4) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

Benomyl-d4 (benzimidazole-4,5,6,7-d4) has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to track the distribution and breakdown of benomyl in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benomyl.

    Industry: Applied in environmental studies to monitor the fate of benomyl in agricultural settings.

Mechanism of Action

The mechanism of action of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is similar to that of benomyl. It acts as a fungicide by inhibiting the polymerization of microtubules, which are essential for cell division. This disruption of microtubule formation leads to the inhibition of fungal growth and reproduction. The deuterium labeling allows for detailed studies of the compound’s interaction with its molecular targets and pathways.

Comparison with Similar Compounds

Benzimidazole Fungicides

  • Benomyl-d4 vs. Carbendazim-d4: Carbendazim-d4 (methyl N-(4,5,6,7-d4-1H-benzimidazol-2-yl)carbamate) is the deuterated metabolite of benomyl. While both compounds share the benzimidazole core, Benomyl-d4 retains the butylcarbamoyl side chain, whereas Carbendazim-d4 lacks this group. This structural difference impacts their metabolic pathways and detection in residue analysis .
  • Benomyl-d4 vs. Thiabendazole-d4: Thiabendazole-d4 (CAS 1190007-20-5) is another deuterated benzimidazole fungicide. Unlike Benomyl-d4, which targets β-tubulin in fungi, Thiabendazole-d4 is primarily used as an anthelmintic and preservative. Both compounds are employed as internal standards but differ in substituents: Thiabendazole-d4 contains a thiazole ring, whereas Benomyl-d4 features a carbamate group .

Pharmaceutical Benzimidazoles

  • Benomyl-d4 vs. Lansoprazole-d4 and Rabeprazole-d4: Lansoprazole-d4 (CAS 934294-22-1) and Rabeprazole-d4 sodium salt (benzimidazole-4,5,6,7-d4) are deuterated proton pump inhibitors. Unlike Benomyl-d4, these pharmaceuticals contain pyridine and sulfinyl groups, enabling acid suppression in the stomach.

Analytical and Isotopic Comparisons

Detection and Stability

Deuterium labeling minimizes isotopic interference in mass spectrometry, enhancing sensitivity. For example, Benomyl-d4’s molecular ion (m/z 294.35) shifts by +4 compared to non-deuterated benomyl, enabling unambiguous identification . In contrast, non-deuterated benzimidazoles like albendazole or thiabendazole exhibit lower mass resolution in complex matrices .

Cost and Availability

  • Benomyl-d4: Priced at €838 for 5 mg and €1,395 for 10 mg (CymitQuimica) .
  • Carbendazim-d4 : More cost-effective at €281 for 10 mg .
  • Lansoprazole-d4 : Available at ¥55,000 (approx. €680) for 10 mg in specialized markets .

The higher cost of Benomyl-d4 reflects its niche applications in environmental monitoring, whereas Carbendazim-d4 is widely used in agricultural research.

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